molecular formula C20H19N3O2S2 B292434 ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate

ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate

Cat. No.: B292434
M. Wt: 397.5 g/mol
InChI Key: MSBOLPNHRZAJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate is a complex organic compound with a unique structure that combines phenyl, pyridinyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the pyridinylmethyl group: This can be done through nucleophilic substitution reactions.

    Final esterification: The ethyl ester group is introduced through esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the pyridinylmethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate: Similar compounds include other thiophene derivatives with different substituents on the phenyl or pyridinyl groups.

    5-Amino-pyrazoles: These compounds share some structural similarities and are also used in the synthesis of heterocyclic compounds.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N3O2S2

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 5-phenyl-2-(pyridin-3-ylmethylcarbamothioylamino)thiophene-3-carboxylate

InChI

InChI=1S/C20H19N3O2S2/c1-2-25-19(24)16-11-17(15-8-4-3-5-9-15)27-18(16)23-20(26)22-13-14-7-6-10-21-12-14/h3-12H,2,13H2,1H3,(H2,22,23,26)

InChI Key

MSBOLPNHRZAJFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NCC3=CN=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NCC3=CN=CC=C3

Origin of Product

United States

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